2,3-Dimethyl-D-valine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

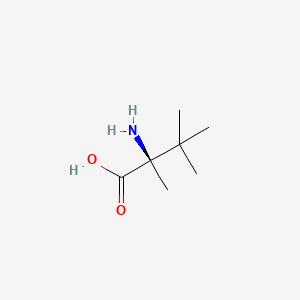

2,3-Dimethyl-D-valine is a derivative of the amino acid valine, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the valine backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-D-valine can be achieved through several methods, including chemical synthesis and microbial preparation. Chemical synthesis often involves the use of chiral catalysts to ensure the correct stereochemistry of the product. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2,3-dimethyl-substituted α-keto acid, in the presence of a chiral catalyst.

Industrial Production Methods: Microbial preparation is a promising method for the industrial production of this compound due to its high stereoselectivity and environmentally friendly process. This method can be classified into three main categories:

- Microbial asymmetric degradation of DL-valine.

- Microbial stereoselective hydrolysis of N-acyl-DL-valine by D-amino

生物活性

2,3-Dimethyl-D-valine is a derivative of the essential amino acid valine, which plays a crucial role in various biological processes. This compound has garnered interest due to its potential applications in pharmacology and its unique structural properties that may influence its biological activity. This article provides a detailed overview of the biological activity associated with this compound, including its metabolic pathways, effects on cellular functions, and relevant case studies.

Metabolic Pathways

This compound is synthesized through specific enzymatic pathways that involve branched-chain amino acids (BCAAs). The metabolic pathway for valine includes several key steps:

- Biosynthesis : Valine is synthesized from pyruvate through a series of enzymatic reactions involving acetohydroxy acid synthase and branched-chain amino acid transaminase (BCAT) .

- Catabolism : Once metabolized, valine is converted into succinyl-CoA, which enters the tricarboxylic acid cycle (TCA) for energy production .

Biological Functions

The biological functions of this compound can be categorized into several key areas:

- Muscle Growth and Repair : Like other BCAAs, this compound promotes muscle protein synthesis and tissue repair, making it significant in sports nutrition and recovery .

- Immune Modulation : Studies indicate that valine can enhance immune responses by stimulating the production of host defense peptides in intestinal cells . This suggests potential applications in improving gut health and immune function.

- Neuroprotective Effects : Some research indicates that amino acids similar to valine may have neuroprotective properties, potentially influencing conditions such as neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are notable findings:

- Valine Supplementation in Swine : A study on swine demonstrated that appropriate levels of valine supplementation improved growth performance and modulated gut microbiota. This highlights the importance of valine derivatives in animal nutrition .

- Synthesis and Biological Activity : Research involving the synthesis of bioactive peptides from D-valine derivatives showed promising results in terms of their biological activity against various pathogens. The study emphasized the potential for developing new therapeutic agents based on these compounds .

- Cyclization Reactions : The use of this compound in cyclization reactions has been explored to create novel bioactive compounds. These reactions demonstrated regioselectivity and diastereoselectivity, suggesting that modifications to the valine structure can lead to diverse biological activities .

Data Table: Biological Activities of Valine Derivatives

特性

IUPAC Name |

(2R)-2-amino-2,3,3-trimethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2,3)7(4,8)5(9)10/h8H2,1-4H3,(H,9,10)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGAECVGPWRCHY-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C(=O)O)(C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。